molecular formula C17H22N2O2 B2970803 4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one CAS No. 1005130-40-4

4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one

Cat. No.: B2970803
CAS No.: 1005130-40-4
M. Wt: 286.375
InChI Key: NSUOGCYPVWQKRF-UHFFFAOYSA-N
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Description

4,4,6a,6b-Tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one: is a complex organic compound with the molecular formula C17H22N2O2 . This compound belongs to the class of heterocyclic compounds and features a fused ring system with multiple methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core heterocyclic structure. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group within the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar heterocyclic compounds, such as quinolines and isoquinolines . While these compounds share structural similarities, the presence of the phenyl group and the specific arrangement of methyl groups in 4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one

List of Similar Compounds

  • Quinolines

  • Isoquinolines

  • Pyrroloquinolines

  • Indolines

Properties

IUPAC Name

3,3,7,10-tetramethyl-2-phenyl-8-oxa-1,2-diazatricyclo[5.2.1.04,10]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-15(2)13-10-11-16(3)17(13,4)19(14(20)21-16)18(15)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUOGCYPVWQKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C2(N(N1C4=CC=CC=C4)C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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